Proflavine
Overview
Description
It is a disinfectant that exhibits bacteriostatic properties against many gram-positive bacteria . Historically, it has been used as a topical antiseptic in the form of dihydrochloride and hemisulfate salts . Proflavine is also known for its mutagenic effects on DNA, as it intercalates between nucleic acid base pairs, causing base pair deletions or insertions .
Mechanism of Action
Target of Action
Proflavine primarily targets DNA in organisms . DNA, or deoxyribonucleic acid, is the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. This compound’s interaction with DNA is crucial to its mechanism of action .
Mode of Action
This compound acts by intercalating DNA , a process where it inserts itself between the base pairs of the DNA helix . This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands . The disruption of DNA synthesis and the induction of mutations prevent bacterial reproduction, exhibiting an antibacterial effect .
Biochemical Pathways
The disruption of dna synthesis can affect numerous cellular processes, including replication, transcription, and translation, which are vital for cell survival and proliferation .
Pharmacokinetics
As a topical antiseptic, this compound is primarily used externally, reducing the need for extensive adme data .
Result of Action
The primary result of this compound’s action is the prevention of bacterial reproduction through the disruption of DNA synthesis . This disruption leads to high levels of mutation in the copied DNA strands, which can inhibit the growth and proliferation of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light can induce double-stranded breaks in DNA when this compound is present . Furthermore, the pH, temperature, and ionic strength of the environment can potentially affect the degree of DNA intercalation and, consequently, the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Proflavine acts by interchelating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction . Moreover, this compound caused inhibition of the transcription process, and did not cause displacement of the enzyme RNA polymerase from the promoter .
Cellular Effects
This compound disrupts DNA synthesis and causes high levels of mutation in the copied DNA strands by intercalating DNA (intercalation). This stops bacteria from reproducing, thereby exhibiting an antibacterial effect . It is also used as a rapid stain for cytological studies of biological specimens as it stains cytoplasmic structures and nuclei .
Molecular Mechanism
The mechanism of action of this compound involves intercalation into DNA, disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction . Intercalation of this compound is shown to be a two-step process in which the first step is believed to be the formation of a pre-intercalative outside bound state .
Temporal Effects in Laboratory Settings
The excited-state dynamics of this compound after intercalation into DNA duplex is studied using femtosecond time-resolved spectroscopy, and compared with that in solution . Both fluorescence and the triplet excited-state generation of this compound were quenched after intercalation into DNA, due to ultrafast non-radiative channels .
Metabolic Pathways
Its primary action involves intercalation into DNA, disrupting DNA synthesis .
Transport and Distribution
This compound is known to bind to DNA with different modes, which may open additional photochemical-reaction channels in DNA . The structure and dynamics of the formation of the outside bound state of DNA at different ion concentrations have been studied .
Subcellular Localization
This compound is known to intercalate into DNA, indicating its localization within the nucleus
Preparation Methods
Proflavine can be synthesized through various methods. One common synthetic route involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to yield this compound . The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin(II) chloride for the reduction step .
In industrial production, this compound is often synthesized in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity . The process involves the same nitration and reduction steps but on a much larger scale, with additional purification steps to remove any impurities .
Chemical Reactions Analysis
Proflavine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form acridine derivatives.
Reduction: this compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridine derivatives, while reduction yields dihydro derivatives .
Scientific Research Applications
Proflavine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Proflavine is similar to other acridine derivatives, such as acriflavine and quinacrine. it is unique in its strong mutagenic effects and its ability to cause base pair deletions or insertions rather than substitutions . This makes this compound particularly useful in studying DNA mutations and their effects .
Acriflavine: Like this compound, acriflavine is an acridine derivative with antibacterial properties.
Quinacrine: Quinacrine is another acridine derivative with antimalarial and antibacterial properties.
This compound’s unique properties make it a valuable tool in various scientific research applications, particularly in the study of DNA structure and function .
Properties
IUPAC Name |
acridine-3,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVSHHCDHLJJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043776 | |
Record name | Proflavin | |
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Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Proflavine | |
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Record name | Proflavine hemisulfate | |
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Record name | Proflavine | |
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Solubility |
Red needles, hygroscopic. Sol in 300 parts cold water, in 1 part boiling water; slightly sol in alc. Practically insol in ether. pH of satd soln is 6-8. pH of 0.1 percent soln is 2.5 /Sulfate/, Soluble in ethanol. Practically insoluble in benzene and ether., Soluble in water., 1.04e-01 g/L | |
Record name | Proflavine | |
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Record name | PROFLAVINE | |
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Record name | Proflavine | |
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Vapor Pressure |
0.00000009 [mmHg] | |
Record name | Proflavine | |
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Mechanism of Action |
Proflavine acts by interchelating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands. This prevents bacterial reproduction., The ability of proflavine (3,6-diaminoacridine) and its 2,7-dimethyl, 2,7-diethyl, 2,7-diisopropyl and 2,7-di-tert.-butyl derivatives to induce the 'petite' mutation in Saccharomyces cerevisiae has been studied in relation to the DNA-binding properties of the compounds. The nature of the binding has been investigated by nuclear magnetic resonance techniques, and the results support and clarify earlier suggestions that the first 3 members of the series intercalate into DNA while the diisopropyl and di-tert.-butyl compounds do not. Toxicity of the drugs was primarily associated with their mode of DNA binding, but lipophilicity had an important secondary effect. It seems likely that the toxic properties of the more lipophilic DNA-intercalating members of the series mask their potential for 'petite' mutagenesis., The toxicities of several aminoacridines were measured against pathogenic strains of both Gram-positive (Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) organisms. In several cases, illumination at a light dose of 6.3 J/cm2 resulted in considerable decreases in the minimum lethal drug concentrations required, giving up to 50-fold increases in bactericidal activity. Derivatives of 9-aminoacridine (aminacrine) exhibited phototoxicity against one or more of the test organisms, but the established photosensitizing acridines proflavine and acridine orange were photobactericidal against all strains. | |
Record name | Proflavine | |
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Record name | PROFLAVINE | |
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Color/Form |
Yellow needles from alcohol. Solutions are brownish and when diluted are fluorescent. | |
CAS No. |
92-62-6, 1811-28-5 | |
Record name | Proflavine | |
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Record name | Proflavine [INN] | |
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Record name | Proflavine | |
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Record name | Proflavin | |
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Record name | Proflavine | |
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Record name | Proflavine hemisulphate | |
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Record name | PROFLAVINE | |
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Record name | PROFLAVINE | |
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Record name | Proflavine | |
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Melting Point |
284-286 °C, 285 °C | |
Record name | Proflavine | |
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Record name | Proflavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of proflavine?
A1: this compound primarily targets deoxyribonucleic acid (DNA) [, , , , ]. It exhibits a strong binding affinity for DNA, particularly for guanine-cytosine (GC) rich sequences [].
Q2: How does this compound interact with DNA?
A2: this compound interacts with DNA through multiple modes, including intercalation and external binding []. Intercalation involves the insertion of the planar this compound molecule between adjacent DNA base pairs [, ]. External binding, often observed at lower this compound concentrations, involves association with the exterior of the DNA helix [].
Q3: What are the downstream effects of this compound binding to DNA?
A3: this compound binding to DNA can lead to several downstream effects, primarily due to its interference with DNA replication and transcription. These effects include:
- Inhibition of DNA and RNA polymerase activity: this compound binding hinders the progression of these enzymes along the DNA template, disrupting nucleic acid synthesis [, ].
- Induction of mutations: this compound can cause frameshift mutations by intercalating into DNA, leading to insertions or deletions of base pairs during replication [].
- Inhibition of bacterial growth: By interfering with essential DNA functions, this compound exhibits bacteriostatic and bactericidal activity [, , , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C13H11N3 and a molecular weight of 209.25 g/mol.
Q5: What are the key spectroscopic characteristics of this compound?
A5: this compound exhibits distinct spectroscopic features:
- UV-Vis Spectroscopy: this compound shows characteristic absorption bands in the UV-Vis region, with a peak around 444 nm. Binding to DNA induces a bathochromic and hypochromic shift in the absorption spectrum [].
- Fluorescence Spectroscopy: this compound is a fluorescent molecule, and its fluorescence emission is quenched upon binding to DNA. This quenching phenomenon has been widely used to study this compound-DNA interactions [, , ].
- Circular Dichroism (CD) Spectroscopy: this compound exhibits induced CD signals upon binding to chiral biomolecules like DNA. The CD spectrum provides valuable information about the binding mode and the conformational changes induced in the DNA structure [, , ].
Q6: What is known about the stability of this compound solutions?
A6: this compound solutions at a concentration of 0.01% were found to be chemically and physically stable for at least 12 months when stored under refrigeration (4–8℃) []. Storage at room temperature (23℃) resulted in chemical stability up to 6 months, but physical changes like increased turbidity and particulate formation were observed after 9 months [].
Q7: How has computational chemistry been used to study this compound-DNA interactions?
A7: Computational techniques like molecular dynamics (MD) simulations have been employed to investigate the structure and dynamics of this compound binding to DNA []. These studies have provided insights into the binding modes, the conformational changes induced in DNA upon this compound binding, and the influence of factors like ion concentration on these interactions [].
Q8: How do structural modifications of this compound affect its DNA binding affinity?
A8: Structural modifications to the this compound scaffold significantly impact its DNA binding affinity and biological activity [, , ]. For instance:
- Substitutions at the 3 and 6 positions: Replacing the amino groups with larger substituents like propionamido or benzamido groups reduces the inhibitory activity on drug-resistance transfer [].
- Presence of a positive charge: The presence of positive charges on the acridine ring system is crucial for DNA binding and biological activity. Neutral or negatively charged derivatives show reduced activity [].
- Planarity of the acridine ring: Maintaining the planarity of the acridine ring system is essential for efficient intercalation between DNA base pairs. Introducing bulky substituents that disrupt planarity can diminish DNA binding affinity [].
Q9: Have this compound derivatives been developed with improved biological activities?
A9: Yes, researchers have synthesized this compound derivatives with enhanced biological activities. For example, this compound conjugates with imidazolidinones, ureas, and thioureas have shown promising anticancer activity []. Notably, this compound-dialkyldithioureas exhibited substantial cytotoxic effects against human leukemia HL-60 cells [].
Q10: What are the in vitro effects of this compound on bacterial cells?
A10: this compound exhibits both bacteriostatic and bactericidal effects on bacteria. Studies have shown that this compound inhibits the growth of both sensitive and resistant strains of Escherichia coli, although the mechanisms may differ [, ].
Q11: Has this compound been tested in animal models for specific diseases?
A11: Yes, this compound has been investigated for its potential in treating viral infections. Studies in rabbits have demonstrated the efficacy of this compound, in combination with light exposure, in suppressing experimental herpetic ocular infections [].
Q12: Do bacteria develop resistance to this compound?
A12: Yes, bacteria can develop resistance to this compound. Studies have identified this compound-resistant strains of Escherichia coli [, , ]. These resistant strains often exhibit cross-resistance to other radiomimetic agents and ultraviolet light, suggesting common resistance mechanisms [, ].
Q13: What are the potential mechanisms of resistance to this compound in bacteria?
A13: Although the exact mechanisms of this compound resistance are not fully elucidated in the provided research, several possibilities can be hypothesized:
Q14: Are there any safety concerns associated with this compound exposure?
A14: While this compound is a potent antimicrobial and anticancer agent, its potential long-term effects, particularly regarding carcinogenicity, require careful consideration []. this compound intercalates into DNA and is known to be mutagenic [, ]. Further research is necessary to fully evaluate the long-term risks associated with this compound exposure.
Q15: Can this compound be used as a diagnostic tool?
A15: Yes, this compound holds potential as a fluorescent contrast agent for diagnostic purposes. Studies have explored its use in point-of-care cytology, where it effectively stains cell nuclei and cytoplasmic structures, allowing for rapid visualization and analysis of cell morphology [].
Q16: What analytical techniques have been employed to study this compound and its interactions?
A16: Several analytical methods have been utilized to investigate this compound and its interactions with biomolecules. These techniques include:
- Spectrophotometry: Used to quantify this compound concentrations, study its binding to DNA, and analyze the thermodynamic parameters of complex formation [].
- Fluorescence Spectroscopy: Employed to monitor this compound-DNA interactions through changes in fluorescence intensity and anisotropy [].
- Circular Dichroism (CD) Spectroscopy: Provides insights into the binding mode of this compound to DNA and the conformational changes induced in DNA structure [].
- Differential Scanning Calorimetry (DSC): Used to investigate the thermal stability of DNA and its complexes with this compound [].
- High-Performance Liquid Chromatography (HPLC): Employed to determine this compound concentrations in various formulations and assess their stability [].
Q17: What is the historical significance of this compound in pharmaceutical research?
A17: this compound holds historical significance as one of the earliest discovered antibacterial agents []. Its use, along with other acridine dyes, marked a turning point in the development of antimicrobial therapies.
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